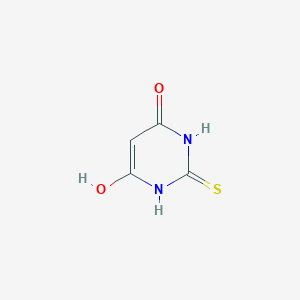

2-mercaptopyrimidine-4,6-diol

Description

Historical Context and Significance of Pyrimidine (B1678525) Derivatives in Heterocyclic Chemistry

Pyrimidine, a six-membered heterocyclic aromatic ring with two nitrogen atoms at the 1 and 3 positions, is a cornerstone of heterocyclic chemistry. ignited.ingsconlinepress.com Its derivatives are fundamental to life itself, forming the basis of nucleobases such as cytosine, thymine, and uracil, which are integral components of DNA and RNA. ignited.ingsconlinepress.com The discovery of pyrimidine dates back to 1818, and since then, the study of its derivatives has burgeoned, revealing their immense biological and pharmacological importance. sjomr.org.in

The versatility of the pyrimidine ring allows for a wide range of chemical modifications, leading to a vast library of compounds with diverse properties. sjomr.org.in Historically, pyrimidine derivatives have been central to the development of numerous therapeutic agents. gsconlinepress.comnih.gov Their ability to interact with various biological targets, including enzymes and receptors, has made them a privileged scaffold in drug discovery. nih.govresearchgate.net This has led to the creation of drugs with anticancer, antiviral, antibacterial, and anti-inflammatory activities. gsconlinepress.comnih.govresearchgate.net The ongoing exploration of pyrimidine chemistry continues to yield novel compounds with significant potential in medicine and materials science. nih.gov

Research Landscape and Academic Relevance of 2-Mercaptopyrimidine-4,6-diol

In recent years, this compound has garnered considerable attention from the scientific community. A search of chemical literature and patent databases reveals a growing interest in this specific derivative. Its academic relevance stems from its utility as a versatile precursor in organic synthesis. For instance, it is commercially available and serves as a starting material for the synthesis of various substituted pyrimidines. acs.org

The research landscape is characterized by its application in the development of novel compounds with potential therapeutic applications. A notable area of investigation is its use in creating GPR84 agonists, which are of interest for studying physiological functions. acs.org Furthermore, its derivatives have been explored as chemokine receptor modulators. google.com The compound's ability to participate in various chemical reactions makes it a valuable tool for medicinal chemists aiming to construct complex molecules.

Overview of Key Research Areas and Interdisciplinary Connections

The research involving this compound is notably interdisciplinary, bridging organic synthesis, medicinal chemistry, and materials science.

Key Research Areas:

Medicinal Chemistry: A primary focus is the synthesis of new pyrimidine derivatives with potential biological activity. Research has demonstrated the creation of GPR84 agonists and chemokine receptor modulators from this starting material. acs.orggoogle.com The core pyrimidine-4,6-diol structure is seen as a valuable scaffold for developing new therapeutic agents. acs.org

Coordination Chemistry: The compound and its derivatives are utilized as ligands to form metal-organic frameworks and coordination polymers. iucr.org The presence of nitrogen, oxygen, and sulfur atoms provides multiple coordination sites, allowing for the construction of complex and functional materials. iucr.org

Materials Science: There is growing interest in using this compound derivatives in the development of novel materials. For example, it has been used to create organic-inorganic hybrids with diverse properties. iucr.org Additionally, it has been incorporated into hydrogels for potential drug delivery applications. researchgate.net

The interdisciplinary nature of this research highlights the compound's versatility. A single chemical entity can serve as a starting point for developing new drugs, creating novel materials with specific properties, and exploring fundamental concepts in chemical synthesis and reactivity.

Structure

3D Structure

Properties

IUPAC Name |

6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2S/c7-2-1-3(8)6-4(9)5-2/h1H,(H3,5,6,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STUQITWXBMZUGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=S)NC1=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5658-01-5 | |

| Record name | NSC266155 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266155 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Advanced Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of the 2-Mercaptopyrimidine-4,6-diol Core Structure

The primary and most established method for synthesizing the this compound core involves the cyclocondensation of a 1,3-dicarbonyl compound with thiourea (B124793). A common approach utilizes diethyl malonate and thiourea in the presence of a base, such as sodium ethoxide in ethanol (B145695). benthamdirect.comlookchem.comresearchgate.net The reaction proceeds via a condensation mechanism to furnish the desired heterocyclic ring.

Another prominent strategy for constructing pyrimidine (B1678525) and dihydropyrimidine (B8664642) scaffolds is the Biginelli reaction. This multicomponent reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea. wikipedia.orgbiomedres.usnih.govnih.gov While the classic Biginelli reaction leads to dihydropyrimidinones, modifications of this reaction can be employed to access a variety of substituted pyrimidines. For instance, a four-component Biginelli reaction using methyl aroylpyruvate, an aromatic aldehyde, thiourea, and methanol (B129727) has been reported to yield functionalized hexahydropyrimidines. biomedres.us

The Knoevenagel condensation is another key reaction in the synthesis of pyrimidine derivatives. This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound. benthamdirect.comresearchgate.netrsc.org The resulting product can then undergo further reactions, such as a Michael addition with an amidine, to form the pyrimidine ring. tandfonline.com For example, the Knoevenagel condensation of barbituric acids with aromatic aldehydes can lead to 5-arylidenebarbituric acids, which can then undergo subsequent cycloaddition reactions. nih.gov

A general method for the synthesis of substituted 2-mercaptopyrimidines involves the reaction of 1,3-dicarbonyl compounds or their ketal equivalents with thiourea. orgsyn.org This highlights the versatility of the cyclocondensation approach with various starting materials.

| Synthesis Strategy | Key Reactants | Typical Conditions | Product | Reference(s) |

| Cyclocondensation | Diethyl malonate, Thiourea | Sodium ethoxide, Ethanol, Reflux | This compound | benthamdirect.comlookchem.comresearchgate.net |

| Biginelli Reaction | Aldehyde, β-Dicarbonyl compound, Thiourea | Acid catalyst (e.g., HCl) | Dihydropyrimidinone derivatives | wikipedia.orgbiomedres.usnih.govnih.gov |

| Knoevenagel Condensation | Aldehyde/Ketone, Active methylene compound | Base catalyst (e.g., piperidine, MgO) | Intermediate for pyrimidine synthesis | benthamdirect.comresearchgate.netrsc.orgtandfonline.com |

| General Cyclocondensation | 1,3-Dicarbonyl compound/ketal, Thiourea | Acidic or basic conditions | Substituted 2-mercaptopyrimidines | orgsyn.org |

Derivatization and Functionalization Reactions of this compound

The presence of reactive functional groups—a thiol, two hydroxyls, and two nitrogens—makes this compound a versatile platform for a wide range of chemical modifications.

Alkylation and Arylation Reactions at Sulfur and Nitrogen Centers

The sulfur atom of this compound is a soft nucleophile and readily undergoes S-alkylation. This reaction is typically carried out by treating the starting material with an alkyl halide (e.g., alkyl bromide or iodide) or an alkyl tosylate in the presence of a base. wikipedia.orgCurrent time information in Bangalore, IN. For example, the reaction with various alkyl bromides in a mixture of ethanol and water with potassium hydroxide (B78521) as the base has been used to prepare a series of 2-(alkylthio)pyrimidine-4,6-diols. Current time information in Bangalore, IN. Similarly, S-heptylation has been achieved using n-heptyl chloride and the sodium salt of 4,6-diamino-2-mercaptopyrimidine (B16073) in DMF. mdpi.com

While S-alkylation is predominant, N-alkylation can also occur. The synthesis of N,N'-dialkyl barbituric acids has been reported, demonstrating that the nitrogen atoms of the pyrimidine ring can be functionalized. ingentaconnect.com

| Reactant | Reagent | Conditions | Product | Reference(s) |

| This compound | Alkyl bromide | KOH, EtOH/H₂O, Reflux | 2-(Alkylthio)pyrimidine-4,6-diol | Current time information in Bangalore, IN. |

| This compound | Propyl iodide | NaOH, Water | 2-(Propylthio)pyrimidine-4,6-diol | acs.org |

| 4,6-Diamino-2-mercaptopyrimidine | n-Heptyl chloride | NaOH, Methanol then DMF, 50 °C | 2-(Heptylthio)pyrimidine-4,6-diamine | mdpi.com |

Condensation and Cycloaddition Reactions for Novel Scaffolds

The reactive nature of this compound and its derivatives allows for their participation in condensation and cycloaddition reactions to construct novel and complex molecular scaffolds.

Thiobarbituric acid can undergo multicomponent cyclocondensation reactions. For instance, its reaction with 5-amino-3-methyl-1-phenyl-1H-pyrazole and p-formaldehyde can lead to either spirocyclic or azocine (B12641756) products depending on the reaction conditions (reflux vs. ultrasonic irradiation). rsc.org Furthermore, condensation of 1,2,4-triazin-6-ones with thiosemicarbazide (B42300) followed by heterocyclization with malonic acid results in the formation of thiobarbituric acid derivatives. iugaza.edu.ps

The pyrimidine ring itself can act as a diene or dienophile in Diels-Alder reactions, providing access to fused-ring systems. ingentaconnect.comthieme-connect.compsu.edursc.org For example, pyrimidine o-quinodimethanes, generated thermally, undergo Diels-Alder reactions with dienophiles like diethyl maleate (B1232345) and dimethyl acetylenedicarboxylate (B1228247) to form tetrahydroquinazoline (B156257) and quinazoline (B50416) derivatives. ingentaconnect.com Hetero-Diels-Alder reactions of 5-arylidenebarbituric acids (formed from the Knoevenagel condensation of barbituric acid and aldehydes) with enol ethers yield pyrano[2,3-d]pyrimidine-2,4-diones. nih.gov The activation of 2-hydrazonylpyrimidines by trifluoroacetylation facilitates intramolecular Diels-Alder reactions to produce a variety of 7-aza-indazoles. acs.org

| Reaction Type | Starting Material | Reagents | Product Scaffold | Reference(s) |

| Multicomponent Cyclocondensation | Thiobarbituric acid | 5-Amino-3-methyl-1-phenyl-1H-pyrazole, p-formaldehyde | Spirocyclic or Azocine | rsc.org |

| Hetero-Diels-Alder | 5-Arylidenebarbituric acid | Enol ether | Pyrano[2,3-d]pyrimidine | nih.gov |

| Intramolecular Diels-Alder | 2-Hydrazonylpyrimidine | Trifluoroacetic anhydride | 7-Aza-indazole | acs.org |

| Diels-Alder | Pyrimidine o-quinodimethane | Dienophiles | Tetrahydroquinazoline, Quinazoline | ingentaconnect.com |

Formation of Ring-Fused Pyrimidine Systems

A significant application of this compound chemistry is the synthesis of fused pyrimidine systems, such as pyrimido[4,5-d]pyrimidines, which are of great interest in medicinal chemistry.

A two-step procedure has been developed for the synthesis of N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines starting from 4-amino-2,6-dialkylpyrimidine-5-carbonitrile, which can be derived from precursors related to this compound. mdpi.comcsic.es Another approach involves the reaction of 6-amino-2-thiouracil (B86922) (a closely related compound) with an aldehyde and thiourea to prepare pyrimido[4,5-d]pyrimidines, which can be further derivatized. nih.gov One-pot syntheses of pyrimido[4,5-d]pyrimidine (B13093195) derivatives have also been reported using various catalysts. researchgate.netoiccpress.com

Reaction Mechanisms of Functional Group Interconversions

Nucleophilic Substitution Pathways on the Pyrimidine Core

Nucleophilic substitution reactions are fundamental to the functionalization of the pyrimidine ring. organic-chemistry.orgwikipedia.orglibretexts.orgsavemyexams.com The reactivity of the pyrimidine core towards nucleophiles can be significantly enhanced by the introduction of electron-withdrawing groups or by converting the hydroxyl groups into better leaving groups, such as chlorides.

The mechanism of nucleophilic substitution can proceed through either an SN1 or SN2 pathway. The SN2 mechanism involves a single, concerted step where the nucleophile attacks the carbon atom at the same time as the leaving group departs. This process results in an inversion of stereochemistry. organic-chemistry.orglibretexts.orgbyjus.com The SN1 mechanism, on the other hand, is a two-step process involving the formation of a carbocation intermediate, which is then attacked by the nucleophile. This pathway often leads to a racemic mixture of products. organic-chemistry.orgwikipedia.org

In the context of this compound derivatives, the hydroxyl groups are poor leaving groups. Therefore, they are often converted to chloro groups by treatment with reagents like phosphorus oxychloride (POCl₃). google.com These resulting chloropyrimidines are much more susceptible to nucleophilic attack. For example, the chlorine atoms at the 4- and 6-positions can be substituted by various nucleophiles. A stepwise substitution is often possible, allowing for the introduction of different functional groups at these positions.

The general principles of nucleophilic substitution dictate that the rate of reaction is influenced by the nature of the substrate, the nucleophile, the leaving group, and the solvent. Weaker bases are generally better leaving groups. organic-chemistry.orgsavemyexams.com

Investigation of Thiol-Thione Tautomerism and its Impact on Reactivity

The presence of a thiol group adjacent to a nitrogen atom within the pyrimidine ring, along with two hydroxyl groups, allows this compound to exist in a state of tautomeric equilibrium. This phenomenon involves the migration of a proton, leading to the presence of both thiol and thione forms, as well as keto-enol tautomerism of the diol functionality. The predominant tautomeric form is influenced by various factors, including the physical state (solid or in solution), the polarity of the solvent, and temperature.

Tautomeric Forms of this compound

The primary tautomeric equilibrium of interest is the thiol-thione tautomerism. Additionally, the diol moiety can exhibit keto-enol tautomerism. The main tautomeric forms are:

Diketone-thione form: This is a prominent tautomer, particularly in the solid state and in polar solvents.

Enol-thione form: This tautomer arises from the enolization of one of the ketone groups.

Diol-thiol form: This represents the fully aromatic thiol tautomer.

Hydroxy-imino tautomer: This can be generated through photoisomerization. chem-soc.si

Studies on the closely related 2-mercaptopyrimidine (B73435) have shown that in the gas phase, the thiol form is more stable. However, in aqueous solution, the thione form is favored. nih.gov For 2-thiobarbituric acid, analysis of its vibrational spectrum in the solid state has indicated the presence of both the triketo and an enol tautomer in equal amounts. chem-soc.si In solvents with a high dielectric constant, the enol tautomer becomes more dominant. chem-soc.si

A comprehensive study on the polymorphism of 2-thiobarbituric acid revealed the existence of multiple crystalline forms, some containing the enol tautomer, others the keto isomer, and one being a co-crystal of both, providing definitive evidence for tautomeric polymorphism. hud.ac.ukunito.it

Impact on Reactivity

The tautomeric equilibrium plays a crucial role in the chemical reactivity of this compound. The presence of different tautomers provides multiple reactive sites, influencing the outcome of chemical transformations.

The reactivity of the thiol group is a key aspect. For instance, the synthesis of 2-alkylthiopyrimidine-4,6-diols proceeds via the alkylation of the sulfur atom in the thiol tautomer.

The different tautomers also exhibit distinct photochemical reactivity. UV irradiation of a solution of 2-thiobarbituric acid in a polar aprotic solvent has been shown to induce an oxo-hydroxy photoisomerization, converting the triketo form to a hydroxy-imino tautomer. chem-soc.si This process is driven by the dissociation of a proton from a nitrogen atom in the excited state. chem-soc.si

The reactivity of this compound is also central to its use in the well-known Thiobarbituric Acid Reactive Substances (TBARS) assay, used to measure lipid peroxidation. cymitquimica.com In this assay, the diketone form reacts with malondialdehyde, a product of lipid peroxidation, to form a colored adduct.

Research Findings on Tautomerism

| Research Area | Key Findings | References |

| Polymorphism and Tautomerism | Five new polymorphs and one hydrated form of 2-thiobarbituric acid were identified. Crystalline form II and the hydrate (B1144303) contain the enol form, while forms I, III, V, and VI contain the keto isomer. Form IV is a 50:50 ordered mixture of enol/keto molecules. | hud.ac.ukunito.it |

| Photoinduced Tautomerism | UV irradiation of 2-thiobarbituric acid in acetonitrile (B52724) leads to the photoisomerization of the triketo form to a hydroxy-imino tautomer. | chem-soc.si |

| Solvent Effects | In solvents with a large dielectric constant, the enol tautomer of 2-thiobarbituric acid predominates. In polar solvents, the thione form of related mercaptopyrimidines is favored. | chem-soc.si |

| Computational Studies | For the related 2-mercaptopyrimidine, the thiol tautomer is more stable in the gas phase, while the thione form is more stable in aqueous solution. | nih.gov |

| Solid-State Analysis | Vibrational spectroscopy of solid 2-thiobarbituric acid indicates the presence of both the triketo and one enol tautomer in equal proportions. | chem-soc.si |

High Resolution Spectroscopic and Structural Elucidation Studies

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and providing a unique "molecular fingerprint" of 2-mercaptopyrimidine-4,6-diol. The tautomeric nature of this molecule, existing in equilibrium between the diol and dione (B5365651) forms, is reflected in its vibrational spectra.

Normal coordinate analysis of 4,6-dihydroxy-2-mercaptopyrimidine, assuming a C_s point group symmetry, has been performed to assign the fundamental vibrational modes. hmdb.ca The FT-IR spectrum exhibits characteristic bands that confirm the presence of key functional groups. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. researchgate.net For 2-mercaptopyrimidine (B73435), these have been calculated to appear around 3157, 3083, 3053, and 2928 cm⁻¹. hmdb.ca

The presence of hydroxyl (-OH) groups in the diol tautomer gives rise to characteristic stretching and bending vibrations. The C-OH stretching vibration is typically assigned to a band around 1200 cm⁻¹. hmdb.ca In substituted pyrimidines, a medium-strong band observed in both IR and Raman spectra around 1151 and 1140 cm⁻¹ has been attributed to in-plane O-H bending vibrations. hmdb.ca

The thioamide group (-NH-C=S) also presents distinct vibrational signatures. The C=S stretching vibration is a key marker for the thione form. The analysis of related pyrimidine (B1678525) derivatives, such as 2-mercaptopyrimidine, provides a basis for assigning these modes. sigmaaldrich.com

The Raman spectra of 2-thiobarbituric acid, an alternative name for the dione tautomer, have been studied to discriminate between its polymorphic crystalline forms. nih.gov This highlights the sensitivity of Raman spectroscopy to subtle structural changes in the crystal packing. The combination of FT-IR and Raman data provides a comprehensive vibrational profile of this compound, confirming the presence of its constituent functional groups and offering insights into its tautomeric equilibrium. nih.gov

Table 1: Key Vibrational Frequencies for this compound and Related Compounds

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Aromatic C-H Stretch | 3100-3000 | researchgate.net |

| O-H in-plane bend | 1140-1151 | hmdb.ca |

| C-OH Stretch | ~1200 | hmdb.ca |

This table presents typical vibrational frequencies and may vary based on the specific tautomeric form and experimental conditions.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the this compound scaffold.

¹³C NMR spectroscopy provides crucial information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the nature of the atoms they are bonded to. A ¹³C NMR spectrum of this compound is available, and data for related structures further support the assignments. nih.gov For example, in 2-(pent-4-yn-1-ylthio)pyrimidine-4,6-diol, the pyrimidine carbons are observed at δ 167.2, 162.9, and 85.6 ppm. amazonaws.com The carbon of the C=S group is expected to appear at a significantly downfield shift. The consistency of these chemical shifts across a range of derivatives confirms the core pyrimidine structure.

Table 2: Representative NMR Data for this compound Derivatives

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 2-(Hexylthio)pyrimidine-4,6-diol | DMSO-d₆ | 12.24 (s, 1H), 11.28 (s, 1H), 5.11 (s, 1H), 3.08 (t, 2H), 1.61 (m, 2H), 1.36 (m, 2H), 1.28 (m, 2H), 0.87 (t, 3H) | Not explicitly provided | amazonaws.com |

| 2-(Pent-4-yn-1-ylthio)pyrimidine-4,6-diol | DMSO-d₆ | Not explicitly provided | 167.2, 162.9, 85.6, 82.6, 72.5, 28.6, 18.7 | amazonaws.com |

This table provides examples of NMR data for derivatives to illustrate the typical chemical shifts observed for the pyrimidine scaffold.

Mass Spectrometric Investigations for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. The molecular weight of this compound is 144.15 g/mol . nih.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of a molecule. For a series of 2-alkylthiopyrimidine-4,6-diol derivatives, HRMS data has been obtained using electrospray ionization (ESI). amazonaws.com For example, the calculated m/z for the [M+H]⁺ ion of 2-(hexylthio)pyrimidine-4,6-diol is 215.0854, with the found value being 215.0847. amazonaws.com This close agreement confirms the chemical formula of the derivative.

The fragmentation of the pyrimidine ring upon ionization provides valuable structural information. Studies on the thiobarbituric acid reactive substances (TBARS) assay using LC-MS and MS-MS have investigated the structures of adducts formed, which indirectly provides information on the fragmentation of the core pyrimidine ring. nih.gov The fragmentation pathways are influenced by the site of ionization and the relative stability of the resulting fragment ions. Common fragmentation patterns for pyrimidine derivatives involve the cleavage of side chains and the rupture of the heterocyclic ring itself.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in the solid state, revealing details about bond lengths, bond angles, and intermolecular interactions that govern the supramolecular assembly.

Crystal Structure Determination of this compound

The crystal structure of a coordination polymer involving the 2-mercaptopyrimidine-4,6-diolate anion has been determined. iucr.org In the compound, poly[di-μ₂-aqua-μ₄-chlorido-μ₄-(2-mercaptopyrimidine-4,6-diolato-κ⁴O:O':O':O')-disodium(I)], the 2-mercaptopyrimidine-4,6-diolate acts as a bridging ligand, coordinating to four sodium ions through its oxygen atoms. iucr.org The sodium ion is six-coordinated in a distorted octahedral geometry. iucr.org The crystal structure is further stabilized by a network of N-H···Cl, O-H···O, and O-H···S hydrogen bonds. iucr.org PubChem also lists a CCDC number (755263) for a crystal structure containing this compound, indicating the availability of detailed crystallographic data. nih.gov

Table 3: Crystallographic Data for a this compound Containing Coordination Polymer

| Parameter | Value | Reference |

| Formula | [Na₂(C₄H₃N₂O₂S)Cl(H₂O)₂]n | iucr.org |

| Crystal System | Orthorhombic | iucr.org |

| Space Group | I m m a | iucr.org |

| a (Å) | 16.815 (3) | iucr.org |

| b (Å) | 6.5938 (13) | iucr.org |

| c (Å) | 8.8587 (18) | iucr.org |

Crystallographic Analysis of Derivatized Pyrimidine Scaffolds

The crystal structures of several derivatized pyrimidine scaffolds provide further insight into the structural possibilities of this class of compounds. For instance, the crystal structure of 5,5-substituted derivatives of 2-thiobarbituric acid, such as buthalital and methitural, have been determined. iucr.org These structures reveal how substituents at the C5 position influence the puckering of the pyrimidine ring and the nature of the hydrogen-bonding networks. iucr.org

The crystal structure of a tri-n-butyltin(IV) complex with 2-thiobarbituric acid shows a trigonal bipyramidal geometry around the tin atom, with the deprotonated 2-thiobarbituric acid ligand coordinating through an oxygen atom. nih.gov This demonstrates the versatility of the pyrimidine scaffold in forming complexes with metal ions.

The analysis of these derivatized structures, in conjunction with the data for the parent system, provides a comprehensive understanding of the structural chemistry of this compound and its analogues, highlighting the influence of substitution and metal coordination on their solid-state architecture.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (Density Functional Theory, Hartree-Fock) for Electronic Structure and Geometry Optimization

Quantum chemical calculations are fundamental to understanding the molecular structure and properties of 2-mercaptopyrimidine-4,6-diol. Both Density Functional Theory (DFT) and Hartree-Fock (HF) methods have been employed to determine its optimized geometry and electronic characteristics. epstem.netscribd.comaustinpublishinggroup.com

DFT methods, particularly those using the B3LYP functional, have been shown to provide results that are in excellent agreement with experimental data after appropriate scaling. researchgate.net These calculations are crucial for predicting key structural parameters like bond lengths and bond angles. The HF method, an ab initio approach, is also used for geometry optimization. ntnu.no However, it is generally observed that DFT and HF values can differ slightly, primarily because the HF calculation does not incorporate the electron-electron correlation term to the same extent as DFT. researchgate.net

The optimization of the molecule's geometry is the foundational step for all other computational analyses, including the prediction of vibrational frequencies, NMR chemical shifts, and electronic properties. scribd.comresearchgate.net These theoretical methods allow for the creation of a precise three-dimensional model of the molecule, providing insights into its steric and electronic landscape.

Table 1: Comparison of Computational Methods for Geometry Optimization

| Method | Key Features | Application to this compound |

| Density Functional Theory (DFT) | Includes electron correlation effects, offering a good balance between accuracy and computational cost. scribd.com | Provides reliable optimized geometry, bond lengths, and angles that correlate well with experimental data. researchgate.net |

| Hartree-Fock (HF) | An ab initio method that does not fully account for electron correlation, treating it as an average field. researchgate.net | Used for baseline geometry optimization and comparison with DFT results. epstem.netaustinpublishinggroup.com |

Frontier Molecular Orbital (FMO) Analysis for Reactivity and Interaction Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity and interaction sites of a molecule. libretexts.orgiqce.jp This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). epstem.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. utm.my A smaller energy gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity. researchgate.net For this compound and its derivatives, FMO analysis helps predict how the molecule will interact with other chemical species, such as biological receptors or metal surfaces. researchgate.netresearchgate.net The spatial distribution of these orbitals reveals the most probable regions for electrophilic and nucleophilic attack. utm.my

Table 2: Frontier Molecular Orbital (FMO) Data

| Parameter | Significance | Implication for this compound |

| HOMO Energy | Represents the electron-donating capability. Higher energy indicates a better electron donor. epstem.net | The distribution of the HOMO indicates the primary sites for electrophilic attack. |

| LUMO Energy | Represents the electron-accepting capability. Lower energy indicates a better electron acceptor. epstem.net | The distribution of the LUMO indicates the most likely sites for nucleophilic attack. |

| HOMO-LUMO Gap | Correlates with chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. utm.my | The calculated energy gap provides a quantitative measure of the molecule's reactivity and potential for electronic transitions. researchgate.net |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Binding Site Identification

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to identify the charge distribution and reactive sites within a molecule. uni-muenchen.de The MEP map illustrates the electrostatic potential on the surface of the molecule, typically represented by a color spectrum. researchgate.net

In an MEP map, regions of negative electrostatic potential, usually colored red, are electron-rich and susceptible to electrophilic attack. These areas correspond to sites with a high density of lone-pair electrons, such as the oxygen and sulfur atoms in this compound. Conversely, regions of positive electrostatic potential, colored blue, are electron-deficient and are favorable sites for nucleophilic attack. uni-muenchen.de The hydrogen atoms bonded to electronegative atoms like nitrogen or oxygen typically show a positive potential.

For this compound, the MEP map provides a clear picture of its charge topography, highlighting the electronegative oxygen and sulfur atoms as potential hydrogen bond acceptors and the amine/hydroxyl protons as hydrogen bond donors. This information is invaluable for predicting non-covalent interactions, which are crucial in biological systems and crystal engineering. researchgate.net

Computational Studies of Tautomeric Equilibria and Energy Landscapes

This compound can exist in several tautomeric forms, primarily the diol-thiol, keto-enol, and dione-thione forms. Computational studies are essential for understanding the relative stabilities of these tautomers and the energy barriers for their interconversion. mdpi.comresearchgate.net

Theoretical calculations have been used to investigate the tautomeric equilibrium of related 2-mercaptopyrimidine (B73435) systems. These studies often reveal that the relative stability of tautomers can be highly dependent on the environment (gas phase vs. solvent). bohrium.com For instance, in some pyrimidine (B1678525) derivatives, one tautomer may be more stable in the gas phase, while another is favored in a polar solvent due to differential solvation energies.

By calculating the thermodynamic parameters, such as enthalpy and Gibbs free energy, for each tautomer, researchers can predict the predominant form under specific conditions. researchgate.net These energy landscapes also reveal the transition states and activation energies for the proton transfer reactions that connect the different tautomers, providing a complete picture of the molecule's dynamic behavior. bohrium.com

Normal Coordinate Analysis for Comprehensive Vibrational Mode Assignments

Normal Coordinate Analysis (NCA) is a computational method used to provide a detailed and comprehensive assignment of a molecule's vibrational modes observed in infrared (IR) and Raman spectra. niscpr.res.inresearchgate.netidexlab.com For this compound, NCA has been performed assuming a specific point group symmetry, such as C_s. niscpr.res.inniscpr.res.in

The analysis involves calculating the harmonic vibrational frequencies and comparing them with experimental data. The 33 fundamental modes of vibration for 4,6-dihydroxy-2-mercaptopyrimidine are distributed among different symmetry species (23 a' and 10 a''). niscpr.res.in NCA, often coupled with Potential Energy Distribution (PED) calculations, allows each calculated frequency to be assigned to a specific type of molecular motion, such as C-H stretching, O-H in-plane bending, or C-OH stretching. researchgate.netresearchgate.net For example, C-H stretching vibrations in the heteroaromatic ring are typically identified in the 3000-3100 cm⁻¹ region. researchgate.net This detailed assignment is crucial for interpreting experimental spectra and confirming the molecule's structure. niscpr.res.in

Table 3: Selected Calculated Vibrational Frequencies and Assignments for this compound

| Vibrational Mode | Calculated Frequency Range (cm⁻¹) | Description |

| C-H Stretching | 3000 - 3100 | Stretching motion of the carbon-hydrogen bond on the pyrimidine ring. researchgate.net |

| C-OH Stretching | ~1200 | Stretching vibration of the carbon-oxygen bond of the hydroxyl group. researchgate.net |

| O-H In-plane Bending | ~1150 | Bending motion of the hydroxyl group within the plane of the ring. researchgate.net |

Thermodynamic and Kinetic Modeling of Synthetic Reactions

Computational chemistry also provides powerful tools for modeling the thermodynamics and kinetics of chemical reactions, including the synthesis of this compound and its derivatives. benthamdirect.comresearchgate.net By mapping the potential energy surface of a reaction, researchers can identify the structures of reactants, transition states, and products.

Thermodynamic modeling involves calculating the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of the reaction. These values determine the spontaneity and equilibrium position of the synthetic process. A negative ΔG indicates a thermodynamically favorable reaction.

Kinetic modeling focuses on the reaction pathway and the energy of the transition state. The calculated activation energy (Ea) provides a measure of the reaction rate. A lower activation energy corresponds to a faster reaction. These models can be used to understand the reaction mechanism at a molecular level, predict the feasibility of different synthetic routes, and optimize reaction conditions to improve yield and selectivity.

Coordination Chemistry and Metal Complexation Research

Ligand Design Principles and Chelation Modes of 2-Mercaptopyrimidine-4,6-diol

The coordination behavior of this compound is dictated by its tautomeric forms and the presence of multiple potential donor sites. The molecule can exist in keto-enol and thione-thiol tautomeric forms, influencing which atoms are available for bonding with a metal center. cymitquimica.comresearchgate.net The primary donor atoms are the sulfur of the mercapto group and the nitrogen atoms within the pyrimidine (B1678525) ring. The hydroxyl groups can also participate in coordination upon deprotonation.

The chelation modes of this compound and its derivatives are diverse. For instance, in some complexes, it acts as a bidentate ligand, coordinating through the deprotonated hydroxyl oxygen and a nitrogen atom of an amino group. nih.gov In other cases, it can behave as a tridentate or even a tetradentate ligand, especially in the formation of binuclear complexes. researchgate.net The specific coordination mode is influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other co-ligands. For example, infrared spectra have shown that a derivative of this compound coordinates to various metal ions in a neutral keto-enol-thiol manner, acting as a tetradentate ligand in binuclear complexes and tridentate in mononuclear ones. researchgate.net

Synthesis and Structural Characterization of Metal Complexes and Coordination Compounds

The synthesis of metal complexes involving this compound and its derivatives typically involves the reaction of the ligand with a metal salt in a suitable solvent, often under reflux. sciarena.comunn.edu.ng The resulting complexes are then characterized using a variety of analytical and spectroscopic techniques.

Elemental analysis, molar conductivity, and magnetic susceptibility measurements provide initial insights into the stoichiometry and electronic nature of the complexes. nih.govsciarena.comresearchgate.net Spectroscopic methods such as infrared (IR), UV-Visible, and nuclear magnetic resonance (NMR) are crucial for elucidating the coordination environment. nih.govsciarena.comunn.edu.ng IR spectra, for example, can confirm the coordination of the ligand by observing shifts in the vibrational frequencies of the C=N, NH2, and C=S groups. sciarena.com The appearance of new bands corresponding to metal-nitrogen (M-N) and metal-sulfur (M-S) vibrations further substantiates coordination. sciarena.comresearchgate.net

Below is an interactive table summarizing the characterization of some metal complexes with derivatives of this compound:

| Metal Ion | Coordination Geometry | Spectroscopic Evidence | Reference |

| Mn(II), Co(II), Ni(II), Cr(III), Ru(III) | Octahedral | IR, UV-Vis, Magnetic Moment | researchgate.net |

| Pd(II) | Square Planar | IR, UV-Vis, Magnetic Moment | researchgate.net |

| Cu(II) | Square Pyramidal | IR, UV-Vis, ESR | researchgate.net |

| Zn(II) | Tetrahedral/Octahedral | IR, UV-Vis, Magnetic Moment | sciarena.comresearchgate.net |

| Fe(II) | Octahedral | IR, UV-Vis, Magnetic Moment | researchgate.net |

Design and Fabrication of Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers (CPs) are extended structures formed by the self-assembly of metal ions and organic ligands. kyoto-u.ac.jpiupac.org When these structures are porous, they are often referred to as metal-organic frameworks (MOFs). mdpi.comrsc.org The ability of this compound to act as a bridging ligand makes it a suitable candidate for the construction of CPs and MOFs.

The design of CPs and MOFs with this ligand involves selecting metal centers with specific coordination preferences and utilizing the versatile bridging capabilities of the pyrimidine scaffold. The resulting frameworks can exhibit a range of dimensionalities, from one-dimensional (1D) chains to two-dimensional (2D) sheets and three-dimensional (3D) networks. rsc.orgscielo.br For instance, related V-shaped ligands have been used to construct 1D chains, 2D nets, and 3D interpenetrating frameworks. rsc.org The synthesis of these materials often employs solvothermal or hydrothermal methods, where the reaction is carried out in a sealed vessel at elevated temperatures. scielo.br

The functionality of the resulting CPs and MOFs is highly dependent on their structure. For example, the porosity of MOFs can be exploited for applications in gas storage and separation. The thermal stability of these materials is also a critical factor, with some CPs exhibiting melting and glass-forming behaviors. kyoto-u.ac.jprsc.org

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks in Coordination Assemblies

The pyrimidine ring, with its nitrogen and oxygen/sulfur substituents, provides multiple sites for both hydrogen bond donors and acceptors. cam.ac.uknih.gov This facilitates the formation of extensive hydrogen-bonding networks. These networks can link individual complex units into higher-dimensional structures. For example, O–H···S or N–H···O hydrogen bonds can extend a 1D coordination polymer into a 3D supramolecular framework. rsc.org The strength of these interactions can range from weak to strong, contributing significantly to the stability of the crystal structure. cam.ac.uk

The analysis of these interactions is often performed using single-crystal X-ray diffraction data. rsc.org Computational methods can also be employed to understand the energetics and geometries of these non-covalent bonds. cam.ac.uk The interplay between coordination bonds and hydrogen bonds allows for the rational design of complex supramolecular architectures with desired properties. mdpi.com

Applications in Advanced Materials Science and Engineering

Development of Organic-Inorganic Hybrid Materials Leveraging Pyrimidine-Metal Interactions

Organic-inorganic hybrid materials are a class of materials that combine the properties of both organic and inorganic components at a molecular or nanoscale level. rsc.org The pyrimidine (B1678525) scaffold, with its nitrogen and exocyclic oxygen or sulfur atoms, offers versatile coordination capabilities for creating these hybrid structures. scbt.commdpi.com 2-Mercaptopyrimidine-4,6-diol and its derivatives have been specifically utilized to construct such materials due to their diverse properties. iucr.orgiucr.orgpsu.edu

A notable example is the formation of a three-dimensional coordination polymer with sodium ions. iucr.org In this hybrid material, the 2-mercaptopyrimidine-4,6-diolate ligand coordinates to Na(I) ions through its two oxygen atoms. iucr.orgiucr.org The sodium ion, in a distorted octahedral geometry, is also coordinated to water molecules and chloride anions. iucr.orgpsu.edu The pyrimidine-based ligand acts as a bridge, connecting adjacent sodium ions to form a robust 3D network. iucr.orgiucr.orgpsu.edu This structure is further stabilized by a network of hydrogen bonds involving the pyrimidine's N-H group, water molecules, and chloride ions. iucr.orgpsu.edu

The interaction between metal ions and pyrimidine-based ligands like this compound is fundamental to the construction of these materials. The nitrogen atoms within the pyrimidine ring and the exocyclic functional groups provide accessible electron pairs, making them excellent ligands for a wide range of metal centers. mdpi.com This versatility allows for the design of metal-organic frameworks (MOFs) and other multidimensional systems with tailored properties. mdpi.comrsc.org

Table 1: Crystallographic Data for [Na₂(C₄H₃N₂O₂S)Cl(H₂O)₂]n

| Parameter | Value |

|---|---|

| Formula | [Na₂(C₄H₃N₂O₂S)Cl(H₂O)₂]n |

| Molecular Weight | 260.61 |

| Crystal System | Orthorhombic |

| Space Group | I m m a |

| a (Å) | 16.815 (3) |

| b (Å) | 6.5938 (13) |

| c (Å) | 8.8587 (18) |

| V (ų) | 982.2 (3) |

Data sourced from Li et al. (2010). iucr.org

Mechanistic Studies of Corrosion Inhibition Properties of this compound Derivatives on Metal Surfaces

Pyrimidine derivatives have been extensively studied as effective corrosion inhibitors for various metals and alloys, particularly steel, in acidic environments. researchgate.netscilit.comresearchgate.net The inhibitory action stems from the molecule's ability to adsorb onto the metal surface, forming a protective barrier that hinders the corrosion process. frontiersin.orgsci-hub.se This adsorption occurs through the molecule's active sites, which include heteroatoms like nitrogen and sulfur, as well as π-bonds in the aromatic ring. frontiersin.orgrsc.org

Derivatives of 2-mercaptopyrimidine (B73435) have shown significant promise in this area. researchgate.netbohrium.com Studies on cold-rolled steel have demonstrated that 2-mercaptopyrimidine is a good corrosion inhibitor, with its effectiveness increasing with concentration. researchgate.net The inhibition mechanism involves the adsorption of the inhibitor molecules onto the steel surface, a process that often follows the Langmuir adsorption isotherm. researchgate.netscilit.com This suggests the formation of a monolayer of inhibitor on the metal.

The presence of both nitrogen and sulfur atoms in 2-mercaptopyrimidine and its derivatives is crucial for their high inhibition efficiency. These heteroatoms act as active centers for adsorption, donating electrons to the vacant d-orbitals of metal atoms (like iron) to form a coordinate covalent bond (chemisorption). bohrium.comajchem-b.commdpi.com The planar structure and π-aromatic system of the pyrimidine ring also contribute to stable adsorption on the metal surface. researchgate.net

Electrochemical studies, such as potentiodynamic polarization, reveal that these compounds often act as mixed-type inhibitors. scilit.com This means they retard both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. mdpi.com In some cases, they may show a slight anodic or cathodic dominance. scilit.comsci-hub.se Theoretical studies using Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations corroborate these experimental findings. rsc.orgbohrium.comajchem-b.com These calculations help to elucidate the relationship between the molecular structure of the inhibitor and its performance by analyzing parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the energy gap (ΔE), and the dipole moment. rsc.orgajchem-b.comresearchgate.net For instance, the adsorption of 2-mercaptopyrimidine molecules on an iron surface can occur in a nearly vertical orientation through the bonding of both N and S atoms. bohrium.com

Table 2: Corrosion Inhibition Efficiency of Pyrimidine Derivatives

| Inhibitor | Metal | Corrosive Medium | Max Inhibition Efficiency (%) | Concentration | Reference |

|---|---|---|---|---|---|

| 2-Mercaptopyrimidine (MP) | Cold Rolled Steel | 1.0 M HCl | Good | - | researchgate.net |

| 2-Mercaptopyrimidine (MP) | Cold Rolled Steel | 0.1 M HNO₃ | 99.1 | 0.50 mM | researchgate.net |

| 2-Benzylthiopyrimidine (BTP) | Carbon Steel | CO₂-containing environment | 99.82 | - | bohrium.com |

Biochemical and Biological Interaction Studies

Investigations into Molecular Recognition and Receptor Binding Mechanisms

The pyrimidine-4,6-diol core of the title compound serves as a valuable starting point for the development of potent ligands targeting specific receptors, most notably the G-protein coupled receptor GPR84, which is implicated in inflammatory processes.

The journey to develop potent GPR84 agonists began with a high-throughput screening (HTS) of a large compound library. researchgate.net This screening identified 2-(hexylthio)pyrimidine-4,6-diol as a promising GPR84 agonist with a half-maximal effective concentration (EC₅₀) of 139 nM. nih.govacs.org This initial "hit" compound was significantly more potent than previously reported agonists like 6-n-octylaminouracil (6-OAU). researchgate.netnih.gov The structure of the HTS hit, featuring a pyrimidine (B1678525) ring and an alkyl side chain, shared some similarities with 6-OAU, suggesting that this scaffold was highly susceptible to structural modifications for improved activity. nih.govacs.org

Based on this initial finding, researchers designed and synthesized a series of novel derivatives. The core strategy involved using the commercially available 2-mercaptopyrimidine-4,6-diol as a chemical scaffold. nih.govacs.org The synthesis was primarily achieved through the alkylation of the thiol group on the pyrimidine ring. nih.gov A general synthetic method involved reacting this compound with various alkyl bromides or alkyl tosylates under basic conditions, often using potassium hydroxide (B78521) in an ethanol (B145695)/water mixture and refluxing the reaction. acs.orgamazonaws.com This approach allowed for the systematic introduction of different alkyl chains to the pyrimidine-4,6-diol core, creating a library of compounds for further study. nih.govacs.org

Following the synthesis of the derivative library, systematic structure-activity relationship (SAR) studies were conducted to understand how different structural modifications influenced GPR84 agonist activity. nih.govacs.org The optimization efforts were focused on four key areas: the length and branching of the alkyl side chain, substitutions on the pyrimidine ring, the nature of the linker group between the ring and the chain, and replacement of the pyrimidine ring itself. nih.gov

The SAR studies revealed several critical insights into agonist potency:

Alkyl Chain Length: The length of the alkyl side chain attached to the sulfur atom was found to be a crucial determinant of agonist activity. Potency generally increased with chain length, peaking with a nonyl (C9) or decyl (C10) chain, which aligns with GPR84's sensitivity to medium-chain fatty acids. nih.gov

Linker Group: The thioether linker in the original hit was found to be important for activity.

Ring Orientation and Replacement: The orientation of the pyrimidine ring and its potential replacement with other heterocyclic systems, such as a pyridine (B92270) ring, were also explored. nih.govnih.gov This line of investigation led to the discovery of 6-nonylpyridine-2,4-diol, which was identified as the most potent GPR84 agonist reported at the time, with an exceptionally low EC₅₀ value of 0.189 nM. nih.govacs.orgnih.gov

The table below summarizes the agonist potency (EC₅₀) for a selection of synthesized 2-(alkylthio)pyrimidine-4,6-diol derivatives, illustrating the impact of alkyl chain length on GPR84 activation.

| Compound | Alkyl Chain (R) | EC₅₀ (nM) |

|---|---|---|

| 5 | Pentyl | 206 |

| 1 (HTS Hit) | Hexyl | 139 |

| 7 | Heptyl | 85 |

| 8 | Octyl | 32 |

| 9 | Nonyl | 29 |

| 10 | Decyl | 29 |

| 11 | Undecyl | 134 |

| 12 | Dodecyl | 270 |

Data sourced from Liu, Y., et al. (2016). ACS Medicinal Chemistry Letters. nih.gov

These detailed SAR studies were instrumental in transforming a moderately potent screening hit into highly potent and selective GPR84 agonists, providing valuable chemical tools for investigating the receptor's physiological functions. nih.govnih.gov

Design and Synthesis of this compound Derivatives as G-Protein Coupled Receptor (GPR84) Agonists

Utility as Reagents in Established Biochemical Assays

Beyond its use as a synthetic scaffold, this compound, more commonly known in this context as 2-thiobarbituric acid (TBA), is a widely used reagent in classical biochemical assays for detecting and quantifying key biological molecules. cymitquimica.comthermofisher.comlookchem.comcaymanchem.com

One of the most prominent applications of this compound is in the Thiobarbituric Acid Reactive Substances (TBARS) assay. cymitquimica.comlookchem.com This assay is a well-established method for measuring oxidative stress in biological samples by quantifying lipid peroxidation. protocols.io The primary marker detected is malondialdehyde (MDA), a natural byproduct of lipid peroxidation. lookchem.comcaymanchem.com

In the TBARS assay, two molecules of TBA react with one molecule of MDA under acidic conditions and high temperature (e.g., in a boiling water bath). caymanchem.comprotocols.io This condensation reaction produces a pink to red colored adduct. lookchem.com The resulting chromogen can be quantified spectrophotometrically by measuring its absorbance, typically at a wavelength of 532 nm. caymanchem.comprotocols.io The concentration of the MDA-TBA adduct is directly proportional to the level of lipid peroxidation in the original sample, making the TBARS assay a valuable tool in many research fields. lookchem.comprotocols.io

The reactivity of this compound (as TBA) also extends to the quantification of other important biomolecules, including sialic acids and lipopolysaccharides (LPS). cymitquimica.comthermofisher.comlookchem.com Its unique chemical structure allows it to react selectively with these molecules, enabling their accurate measurement and analysis in complex biological mixtures. lookchem.com

Sialic Acids: The assay for sialic acids involves periodate (B1199274) oxidation of the sialic acid to form a derivative that then reacts with TBA to produce a colored product, which can be quantified. This method is crucial for studying glycoproteins and glycolipids.

Lipopolysaccharides (LPS): TBA is used to quantify 2-keto-3-deoxyoctonate (KDO), a characteristic component of the inner core of LPS from most Gram-negative bacteria. Similar to the other assays, the reaction yields a colored product suitable for spectrophotometric analysis.

This versatility makes this compound an indispensable reagent in biochemistry for analyzing cellular components and processes related to oxidative stress and bacterial structures. lookchem.com

Methodological Advancements in Analytical Characterization

Chromatographic Techniques (e.g., HPLC, TLC) for Purity Assessment and Separation of Derivatives

Chromatographic methods are central to determining the purity of 2-mercaptopyrimidine-4,6-diol and separating its various derivatives. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most prominently used techniques, offering reliability and high resolution.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis of purity. Research has demonstrated its effectiveness in assessing derivatives of this compound. For instance, in the synthesis of 2-alkylthiopyrimidine-4,6-diol derivatives, HPLC has been employed to confirm the high purity of the final products, often exceeding 96%. amazonaws.com A study on the synthesis of 2-(hexylthio)pyrimidine-4,6-diol reported a purity of 99.4% as determined by an Agilent 1200 series LC system. amazonaws.com Similarly, the purity of 2-propylthio-pyrimidine-4,6-diol has been verified by HPLC, with purities in the range of 95% to 99.5%. google.com The conditions for these analyses are often tailored to the specific derivative, but typically involve a reverse-phase column and a gradient elution system. amazonaws.comgoogle.com For example, a common method utilizes a C18 or C8 column with a mobile phase consisting of a mixture of water (often containing an acid like formic or trifluoroacetic acid) and an organic solvent such as methanol (B129727) or acetonitrile (B52724). amazonaws.com

Thin-Layer Chromatography (TLC) serves as a rapid, qualitative tool for monitoring reaction progress and distinguishing between different products. It is particularly useful in the context of derivatization, such as alkylation reactions of this compound, where multiple products (e.g., S-alkylation, O-alkylation, N-alkylation) can be formed. amazonaws.com Researchers have noted that different alkylated products can be distinguished by their retention factors (Rf) on a TLC plate. For example, S,O-dialkylation products typically exhibit a larger Rf value compared to S-alkylation products, facilitating their identification during the purification process. amazonaws.com The choice of solvent system, such as dichloromethane (B109758) and methanol (DCM:MeOH), is critical for achieving effective separation on the silica (B1680970) gel plates. amazonaws.com

Below is a table summarizing HPLC conditions and purity data for several derivatives of this compound as reported in a study focused on synthesizing potent GPR84 agonists. amazonaws.com

| Compound Name | HPLC Purity (%) | HPLC System | Column | Mobile Phase |

| 2-(Hexylthio)pyrimidine-4,6-diol | 99.4 | Agilent 1200 | Phenomonex Luna C8(2) (2.1 mm × 50 mm, 3 μm) | 0.1% Formic Acid in H₂O / 0.1% Formic Acid in Acetonitrile |

| 2-(Pentylthio)pyrimidine-4,6-diol | 97.0 | Agilent 1200 | Phenomonex Luna C8(2) (2.1 mm × 50 mm, 3 μm) | 0.1% Formic Acid in H₂O / 0.1% Formic Acid in Acetonitrile |

| 2-((4-Methylpentyl)thio)pyrimidine-4,6-diol | 99.0 | Agilent 1200 | Phenomonex Luna C8(2) (2.1 mm × 50 mm, 3 μm) | 0.1% Formic Acid in H₂O / 0.1% Formic Acid in Acetonitrile |

| 2-(Hexadecylthio)pyrimidine-4,6-diol | 96.2 | Agilent 1200 | Phenomonex Luna C8(2) (2.1 mm × 50 mm, 3 μm) | 0.1% Formic Acid in H₂O / 0.1% Formic Acid in Acetonitrile |

| 2-((Pent-4-yn-1-yl)thio)pyrimidine-4,6-diol | 98.2 | Agilent 1200 | Phenomonex Luna C8(2) (2.1 mm × 50 mm, 3 μm) | 0.1% Formic Acid in H₂O / 0.1% Formic Acid in Acetonitrile |

Table 1: HPLC Purity and Conditions for Selected this compound Derivatives. amazonaws.com

Integration of Multiple Spectroscopic Techniques for Comprehensive Structural Proof

While chromatography confirms purity, a combination of spectroscopic techniques is essential for the definitive structural elucidation of this compound and its derivatives. The integration of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a complete picture of the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful tool for structural determination in this context. Both ¹H NMR and ¹³C NMR spectra offer detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. For derivatives, NMR is crucial for determining the site of substitution. For example, in alkylation reactions, the chemical shift (δ) in the ¹H NMR spectrum can distinguish between S-alkylation, O-alkylation, and N-alkylation. The chemical shift for protons of an alkyl group attached to a sulfur atom (~3.0 ppm) is typically different from that of one attached to an oxygen (~3.9 ppm) or nitrogen atom (~3.5 ppm). amazonaws.com In the structural proof of 2-(heptylthio)pyrimidine-4,6-diamine, a derivative of a related mercaptopyrimidine, ¹H NMR clearly showed a triplet at δ 3.01 ppm, characteristic of the methylene (B1212753) protons adjacent to the sulfur atom. mdpi.com ¹³C NMR complements this by providing data on the carbon skeleton. mdpi.comnih.gov

Mass Spectrometry (MS) provides the exact molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable, as it can confirm the molecular formula with high accuracy. For instance, the HRMS (ESI-TOF) analysis of 2-(heptylthio)pyrimidine-4,6-diamine showed an m/z value of 241.1500 [M+H]⁺, which closely matched the calculated value of 241.1481 for the formula C₁₁H₂₀N₄S. mdpi.com Similarly, the structure of 2-(hexylthio)pyrimidine-4,6-diol was supported by HR-MS, which found a mass of 229.0962 [M+H]⁺ against a calculated value of 229.0956. amazonaws.com

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of a related compound, 4,6-diamino-2-mercaptopyrimidine (B16073), showed characteristic absorption bands for N-H, C=N, and C=S vibrations. mdpi.com For this compound, IR spectra can help confirm the presence of O-H, N-H, C=O, and C=S groups, and can provide evidence for the tautomeric forms the molecule may adopt. nih.govnih.gov The analysis of the FTIR spectrum of 2-mercaptopyrimidine (B73435) has been used to study its vibrational modes. researchgate.net

The following table presents a summary of the key spectroscopic data used to characterize derivatives of this compound.

| Compound | Technique | Key Spectral Data | Reference |

| 2-(Hexylthio)pyrimidine-4,6-diol | ¹H NMR (DMSO-d₆) | δ 12.24 (s, 1H), 11.28 (s, 1H), 5.11 (s, 1H), 3.08 (t, J = 6.0 Hz, 2H) | amazonaws.com |

| HR-MS | m/z [M+H]⁺: Calculated 229.0956, Found 229.0962 | amazonaws.com | |

| 2-(Heptylthio)pyrimidine-4,6-diamine | ¹H NMR (CD₃OD) | δ 3.01 (t, J = 7.8 Hz, 2H, H1'), 5.26 (s, 1H, H5) | mdpi.com |

| ¹³C NMR (CD₃OD) | δ 31.7 (C1'), 79.2 (C5), 163.8 (C4, C6), 170.0 (C2) | mdpi.com | |

| IR (neat) | 3470, 3320, 3181 cm⁻¹ (N-H stretching) | mdpi.com | |

| HR-MS (ESI-TOF) | m/z [M+H]⁺: Calculated 241.1481, Found 241.1500 | mdpi.com | |

| 2-[(2,3-Difluorobenzyl)thio]pyrimidine-4,6-diol | ¹H NMR (DMSO) | δ 7.74 (1H, s), 7.39-7.32 (2H, m), 7.21-7.15 (1H, m), 4.48 (2H, s) | google.com |

Table 2: Integrated Spectroscopic Data for the Structural Elucidation of this compound Derivatives. amazonaws.commdpi.comgoogle.com

Future Research Directions and Interdisciplinary Perspectives

Exploration of Novel Synthetic Pathways and Development of Diverse Derivative Libraries

The core pyrimidine (B1678525) structure of 2-mercaptopyrimidine-4,6-diol is a valuable scaffold for generating a multitude of derivatives. nih.gov Future research will focus on moving beyond traditional condensation reactions to more sophisticated and efficient synthetic methodologies.

The development of one-pot, multicomponent reactions (MCRs) represents a significant area for future exploration. niscpr.res.inmdpi.com These reactions, which combine three or more reactants in a single step, offer an efficient pathway to complex molecules, saving time, resources, and reducing waste. For instance, a one-pot method involving the Michael addition of 1,3-diaryl-2-thiobarbituric acids with an amine and an aldehyde has been used to create novel pyrido[2,3-d;6,5-d']dipyrimidine derivatives. niscpr.res.in Expanding the scope of MCRs by varying the starting components could rapidly generate large, diverse libraries of novel compounds.

Furthermore, there is a growing emphasis on "green chemistry" principles in synthesis. Future synthetic routes will likely explore the use of environmentally benign solvents like water or ethanol (B145695), and employ catalysts that are recyclable and non-toxic. mdpi.comjyu.fi Methodologies such as microwave-assisted synthesis, which can accelerate reaction times and improve yields, are also promising avenues for creating this compound derivatives.

A primary goal of these new synthetic efforts is the creation of diverse derivative libraries. By systematically modifying the substituents at various positions on the pyrimidine ring (e.g., N1, N3, and C5), researchers can generate collections of molecules with a wide range of physicochemical properties. nih.gov These libraries are invaluable for high-throughput screening campaigns aimed at discovering new therapeutic agents or materials with specific functions. nih.govcdnsciencepub.com For example, libraries of N,N'-dialkyl-2-thiobarbituric acid-based sulfonamides have been synthesized and screened for their potential as viral protease inhibitors. cdnsciencepub.com

| Synthetic Strategy | Description | Key Advantages | Reference Example |

|---|---|---|---|

| Multicomponent Reactions (MCRs) | One-pot synthesis combining three or more reactants. | High efficiency, reduced waste, rapid generation of complexity. | Synthesis of pyrido-dipyrimidines from 1,3-diaryl-2-thiobarbituric acids, an amine, and an aldehyde. niscpr.res.in |

| Knoevenagel Condensation | Reaction between an active methylene (B1212753) compound (like 2-thiobarbituric acid) and a carbonyl group. | Versatile for creating C5-substituted derivatives with various functionalities. jyu.finih.gov | Reaction of thiobarbituric acids with α,β-unsaturated aldehydes to produce derivatives for anticancer screening. nih.gov |

| Alkylation | Introduction of alkyl groups onto the pyrimidine core, often at the sulfur or nitrogen atoms. | Allows for systematic modification of lipophilicity and steric properties. | Alkylation of this compound with alkyl bromides to create GPR84 agonists. acs.org |

| Diazotization Coupling | Reaction of a diazonium salt with an activated aromatic ring (like 2-thiobarbituric acid) to form azo compounds. | Creates highly colored compounds with potential applications as dyes and chelating agents. acs.org | Synthesis of a novel bisazo ligand for creating nanosized metal chelates. acs.org |

Integration of Advanced Computational Modeling with Experimental Design for Targeted Applications

The synergy between computational modeling and experimental synthesis is revolutionizing drug discovery and materials science. For this compound and its derivatives, this integration will be crucial for designing molecules with high specificity and potency for desired applications.

Molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting how a molecule will interact with a biological target, such as an enzyme or receptor. researchgate.netcdnsciencepub.com These in silico methods can screen virtual libraries of thousands of compounds, identifying those with the most promising binding affinities and interaction patterns before they are synthesized. cdnsciencepub.com This approach significantly streamlines the discovery process, focusing laboratory efforts on the most viable candidates. For example, docking studies have been used to identify 2-thiobarbituric acid derivatives as potential inhibitors of the SARS-CoV-2 main protease. cdnsciencepub.com

Quantitative Structure-Activity Relationship (QSAR) modeling provides another layer of computational insight. nih.gov By correlating the structural features of a series of compounds with their biological activity, QSAR models can predict the activity of new, unsynthesized derivatives. nih.gov This allows researchers to prioritize the synthesis of compounds predicted to have the highest potency.

These computational approaches not only predict activity but also guide the experimental design. researchgate.net If a simulation reveals a key hydrogen bond or a detrimental steric clash, chemists can modify the molecular design accordingly. This iterative cycle of computational prediction, targeted synthesis, and experimental testing accelerates the development of compounds for specific applications, from targeted cancer therapies to the design of novel corrosion inhibitors. nih.govresearchgate.net

Expanded Investigations into Diverse Biological Target Interactions and Mechanistic Pathways

While derivatives of this compound are known to exhibit a range of biological activities, a deeper understanding of their molecular mechanisms and the full scope of their biological targets is an essential future direction.

Current research has identified several promising areas. Derivatives have shown potential as anticancer agents by inducing apoptosis (programmed cell death) and inhibiting key proteins involved in cell survival, such as Bcl-2 and survivin. nih.gov Studies have demonstrated that certain thiobarbituric acid analogs can induce PARP cleavage, a hallmark of apoptosis, in melanoma and lung cancer cells. nih.gov However, the precise upstream targets that initiate these effects often remain to be fully elucidated.

Future investigations should employ advanced techniques like chemical proteomics and thermal shift assays to identify the direct protein binding partners of these compounds within the cell. This will move research beyond observing a cellular outcome (like cell death) to understanding the specific molecular interactions that cause it.

Furthermore, the structural versatility of the this compound scaffold suggests that its derivatives could interact with a wide array of biological targets beyond those currently known. For instance, the core structure has been explored as a foundation for GPR84 agonists, which are involved in immune responses, and as inhibitors of enzymes like tyrosinase. researchgate.netacs.org Exploring its potential to modulate other enzyme families (e.g., kinases, phosphatases) or receptor types could uncover entirely new therapeutic applications. A thorough investigation into how these compounds are metabolized and how their structure influences their ADME (Absorption, Distribution, Metabolism, and Excretion) properties will also be critical for their development as therapeutic agents. nih.gov

| Compound Class | Potential Biological Target/Mechanism | Supporting Evidence | Future Research Focus |

|---|---|---|---|

| C5-Substituted Thiobarbiturates | Induction of apoptosis in cancer cells via inhibition of anti-apoptotic proteins (Bcl-2, Bcl-xL, Survivin). nih.gov | Western blot analysis showing PARP cleavage in melanoma and lung cancer cell lines. nih.gov | Identification of direct upstream protein targets; exploring efficacy in other cancer types. |

| N,N'-Dialkyl Sulfonamide Derivatives | Inhibition of viral proteases (e.g., SARS-CoV-2 Mpro). cdnsciencepub.com | Molecular docking studies showing favorable binding energies in the enzyme's active site. cdnsciencepub.com | In vitro enzymatic assays to confirm inhibition; optimization for antiviral potency and selectivity. |

| 2-(Alkylthio)-pyrimidine-4,6-diols | Agonism of G protein-coupled receptor 84 (GPR84). acs.org | Cell-based assays measuring calcium mobilization and cAMP levels upon receptor activation. researchgate.net | Clarifying the role of GPR84 agonism in inflammatory diseases; improving selectivity over other fatty acid receptors. |

| Unmodified 2-Thiobarbituric Acid | Inhibition of enzymes such as tyrosinase and α-glucosidase. researchgate.net | Enzyme kinetics studies and molecular dynamics simulations showing interaction with active site residues. researchgate.net | Investigating the potential for treating hyperpigmentation disorders or diabetes; exploring inhibition of other metabolic enzymes. |

Q & A

Q. What are the common synthetic routes for functionalizing 2-mercaptopyrimidine-4,6-diol, and how do reaction conditions influence product yields?

Functionalization typically involves alkylation or substitution at the sulfur atom. For example, alkylation with alkyl bromides or tosylates under basic conditions (e.g., NaOH or K₂CO₃) yields derivatives like 2-alkylpyrimidine-4,6-diols. The carbon chain length of the alkylating agent significantly impacts biological activity, as shown in structure-activity relationship (SAR) studies . Reaction optimization should consider solvent polarity, temperature, and stoichiometry to minimize side reactions (e.g., disulfide formation).

Q. How can structural characterization of this compound derivatives be performed to confirm tautomeric forms?

Tautomeric equilibria (thiol-thione) can be analyzed using:

- NMR spectroscopy : Chemical shifts of protons near sulfur (e.g., NH or SH groups) differ between thiol and thione forms.

- FTIR : Stretching vibrations for −SH (~2700 cm⁻¹) and C=S (~1200 cm⁻¹) provide direct evidence of tautomerism.

- UV-Vis spectroscopy : Solvent polarity shifts absorption maxima due to stabilization of specific tautomers (e.g., thione dominates in polar solvents like DMSO) .

Q. What analytical applications does this compound have in spectrophotometric metal ion detection?

The compound acts as a chelating agent for metals like Fe(III) and Cu(II). Derivative spectrophotometry (zero-, first-, or second-order) enhances selectivity by resolving overlapping absorption bands. For example, zero-order methods at ~400 nm quantify Fe(III) with minimal interference from Cu(II), validated using statistical parameters (e.g., LOD, LOQ) .

Advanced Research Questions

Q. How does this compound participate in coordination chemistry, and what structural motifs are observed in its metal complexes?

The ligand exhibits µ₄-bridging behavior in coordination polymers. For example, in Na(I) complexes, the deprotonated form (diolate) coordinates via O atoms, forming distorted octahedral geometries. Adjacent metal centers are linked through chloride bridges and hydrogen bonds (N–H⋯Cl, O–H⋯S), creating 3D networks. Synthesis involves pH control (~5–6) to stabilize the ligand’s deprotonated state .

Q. How can computational methods like DFT elucidate the tautomeric equilibrium and spectroscopic properties of 2-mercaptopyrimidine derivatives?

DFT calculations (e.g., B3LYP/6-311++G**) predict vibrational frequencies, NMR chemical shifts, and electronic transitions. For 4,6-dimethyl derivatives, DFT accurately reproduces experimental IR and UV-Vis spectra, even predicting obscured −SH bands (e.g., 2706 cm⁻¹) hidden by CH₃ vibrations. Solvent effects are modeled using polarizable continuum models (PCM) .

Q. What strategies improve the biological activity of this compound derivatives as GPR84 agonists?

SAR studies highlight the importance of alkyl chain length (C9–C14 optimal for GPR84 binding) and substituent polarity. Activity assays (e.g., cAMP inhibition) combined with molecular docking refine pharmacophores. For instance, branched alkyl chains enhance lipophilicity and membrane permeability .

Q. How does this compound contribute to the synthesis of heterocyclic azo dyes, and what are their potential applications?

Diazotization of aromatic amines followed by coupling with this compound yields azo dyes with strong chromophores (λmax ~400–500 nm). These dyes are characterized via UV-Vis, NMR, and mass spectrometry. Applications include biological staining or photodynamic therapy, with studies assessing antimicrobial activity against Gram-positive bacteria .

Methodological Considerations

Q. What precautions are necessary when handling this compound in experimental settings?

- Safety : Use PPE (gloves, goggles) to avoid skin/eye irritation. Work in a fume hood to prevent inhalation of dust.

- Stability : Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation.

- Waste disposal : Neutralize acidic/basic residues before disposal and avoid environmental release due to potential ecotoxicity .

Q. How can crystallographic data resolve ambiguities in hydrogen bonding networks for metal-ligand complexes?

Single-crystal X-ray diffraction identifies H-bond donors/acceptors (e.g., O–H⋯O/S). Refinement software (SHELXL) models riding H atoms and thermal parameters. For example, Na(I) complexes exhibit O–H⋯Cl and N–H⋯S interactions, critical for stabilizing supramolecular architectures .

Q. What experimental and computational approaches validate the antioxidant potential of 2-mercaptopyrimidine derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.